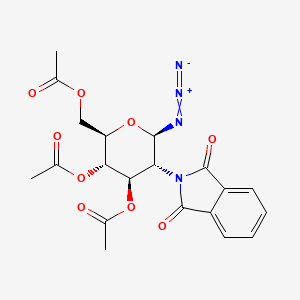
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is a synthetic compound that belongs to the class of glycosyl azides It is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and an azide group at the anomeric carbon of the glucopyranosyl ring
準備方法
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3, 4, and 6 positions of the glucopyranosyl ring are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The 2-hydroxyl group is converted to a phthalimido group through a reaction with phthalic anhydride.
Formation of Azide Group: The anomeric hydroxyl group is converted to an azide group using a reagent such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
化学反応の分析
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The acetyl and phthalimido protecting groups can be removed through hydrolysis under acidic or basic conditions, revealing the free hydroxyl and amino groups.
Common reagents used in these reactions include acetic anhydride, phthalic anhydride, sodium azide, hydrogen, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.
Biology: The compound is used in the development of glycan-based probes for studying biological processes such as cell signaling and immune response.
Industry: The compound can be used in the synthesis of glycosylated materials and polymers, which have applications in biotechnology and materials science.
作用機序
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is primarily related to its ability to participate in click chemistry reactions. The azide group can react with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for labeling and tracking biomolecules in biological systems. The phthalimido group serves as a protecting group that can be removed to reveal the free amino group, which can then participate in further chemical reactions.
類似化合物との比較
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide can be compared with other glycosyl azides such as:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: This compound has a similar structure but contains a chloride group instead of an azide group.
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl azide: This compound is an alpha anomer of the beta form, which can have different reactivity and properties.
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranosyl azide: This compound has a galactopyranosyl ring instead of a glucopyranosyl ring, which can affect its biological activity and applications.
The uniqueness of this compound lies in its specific combination of protecting groups and the azide functionality, which makes it a versatile intermediate for the synthesis of various glycoconjugates and glycosylated materials.
生物活性
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is a synthetic compound derived from glucopyranose, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21N3O10
- Molecular Weight : 421.40 g/mol
- CAS Number : 87190-67-8
- Physical State : Solid
- Melting Point : 146 °C
The biological activity of this compound primarily involves its interaction with glycoside hydrolases. Studies have shown that similar compounds can act as inhibitors by covalently binding to the active site of these enzymes. For instance, research on related sugar derivatives demonstrated their ability to inhibit yeast α-glucosidase through the formation of covalent bonds with active site residues, leading to irreversible enzyme inactivation .
Anticancer Potential
Recent studies have highlighted the potential of sugar-based compounds in targeted cancer therapies. Sugars can serve as ligands for drug delivery systems targeting receptors overexpressed in cancer cells. The azide derivative may enhance the efficacy of chemotherapeutic agents by improving their selectivity and reducing side effects associated with conventional treatments .
Data Table: Biological Activity Overview
Case Studies
-
Inhibition of Glycoside Hydrolases
A study involving various sugar derivatives demonstrated that compounds similar to this compound effectively inhibited yeast α-glucosidase. The kinetic parameters indicated a strong inhibitory effect, with significant reductions in enzyme activity observed at varying concentrations . -
Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that sugar-based compounds can selectively target and induce apoptosis in malignant cells. The specific binding affinity of these compounds to cancer-specific receptors allows for enhanced therapeutic effects while minimizing toxicity to normal cells .
特性
分子式 |
C20H20N4O9 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |
InChIキー |
UJSZDYIUFXNQKN-DUQPFJRNSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















